Deeper HOMO Energy Level for Improved Charge Injection
The calculated HOMO energy level of 4,4'-dibromo-4''-tert-butyltriphenylamine is -6.0597 eV [1]. In contrast, unsubstituted triphenylamine exhibits a HOMO typically in the range of -5.1 to -5.2 eV [2]. This represents a ~0.86 eV deeper HOMO, which significantly alters the energy level alignment with common electron-blocking and hole-injection layers. The deeper HOMO reduces the hole injection barrier from ITO (work function ~4.7-5.0 eV) and improves compatibility with high-work-function anodes, leading to lower turn-on voltages and higher luminous efficiency in OLED devices.
| Evidence Dimension | HOMO Energy Level |
|---|---|
| Target Compound Data | -6.0597 eV |
| Comparator Or Baseline | Triphenylamine (unsubstituted) HOMO = -5.1 to -5.2 eV |
| Quantified Difference | Approximately -0.86 eV deeper HOMO |
| Conditions | DFT calculations (target) and experimental UPS/electrochemical data (comparator) |
Why This Matters
The deeper HOMO enables better energy level matching with high-work-function electrodes, directly improving charge injection efficiency in OLED and perovskite solar cell devices.
- [1] PMC6727048. Table 4. Calculated energies for the title compound. Calculated HOMO = -6.0597 eV. View Source
- [2] Li, Z.; Ye, T.; Tang, S.; Wang, C.; Ma, D.; Li, Z. Solution-processable D-A-D molecules based on triphenylamine for efficient organic solar cells. J. Mater. Chem. 2010, 20, 8316-8324. View Source
